molecular formula C12H11NO4 B5684584 dimethyl 1H-indole-1,3-dicarboxylate

dimethyl 1H-indole-1,3-dicarboxylate

Cat. No. B5684584
M. Wt: 233.22 g/mol
InChI Key: REWBPNPSPSCWLS-UHFFFAOYSA-N
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Description

Dimethyl 1H-indole-1,3-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a versatile building block that can be used to synthesize a wide range of complex molecules with diverse biological and physicochemical properties.

Scientific Research Applications

Dimethyl 1H-indole-1,3-dicarboxylate has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, dimethyl 1H-indole-1,3-dicarboxylate has been used as a building block for the synthesis of fluorescent dyes and other materials with interesting optical properties.

Mechanism of Action

The mechanism of action of dimethyl 1H-indole-1,3-dicarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and other cellular processes. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects
Dimethyl 1H-indole-1,3-dicarboxylate has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation and oxidative stress in cells and tissues. In addition, dimethyl 1H-indole-1,3-dicarboxylate has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl 1H-indole-1,3-dicarboxylate in lab experiments is its versatility as a building block for the synthesis of complex molecules. This compound can be easily synthesized and modified to create a wide range of derivatives with diverse biological and physicochemical properties. However, one limitation of using dimethyl 1H-indole-1,3-dicarboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on dimethyl 1H-indole-1,3-dicarboxylate. One area of interest is the development of new derivatives of this compound with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of dimethyl 1H-indole-1,3-dicarboxylate and its derivatives, in order to better understand their effects on cellular signaling pathways. Additionally, dimethyl 1H-indole-1,3-dicarboxylate could be further explored for its potential applications in material science, such as the synthesis of new fluorescent dyes and other materials with interesting optical properties.

Synthesis Methods

Dimethyl 1H-indole-1,3-dicarboxylate can be synthesized by a variety of methods, including the reaction of indole-3-carboxylic acid with dimethyl oxalate in the presence of a catalyst such as triethylamine or pyridine. Another method involves the reaction of indole-3-carboxylic acid with dimethyl carbonate in the presence of a base such as potassium carbonate. The synthesis of dimethyl 1H-indole-1,3-dicarboxylate is a relatively simple and efficient process, making it an attractive starting material for the synthesis of more complex molecules.

properties

IUPAC Name

dimethyl indole-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11(14)9-7-13(12(15)17-2)10-6-4-3-5-8(9)10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWBPNPSPSCWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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